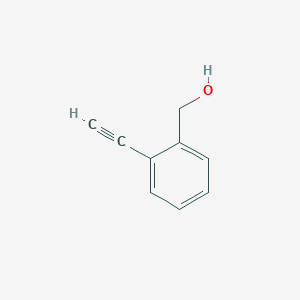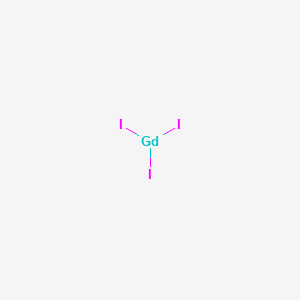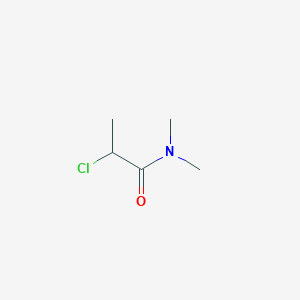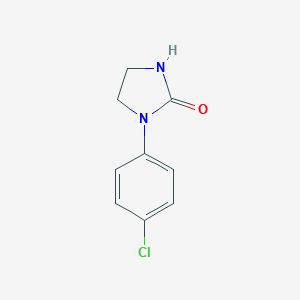
2-Etinilbencil alcohol
Descripción general
Descripción
(2-ethynylphenyl)methanol is an organic compound with the molecular formula C9H8O . It is characterized by the presence of an ethynyl group (–C≡C–) attached to a benzyl alcohol moiety. This compound is known for its applications in organic synthesis and its role as a building block in various chemical reactions .
Aplicaciones Científicas De Investigación
(2-ethynylphenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2-ethynylphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium acetylide, followed by hydrolysis. Another method includes the palladium-catalyzed coupling of benzyl halides with terminal alkynes .
Industrial Production Methods: On an industrial scale, (2-ethynylphenyl)methanol is typically produced using catalytic processes that ensure high yield and purity. The use of palladium catalysts in cross-coupling reactions is a preferred method due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: (2-ethynylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-ethynylbenzaldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to 2-ethynylbenzylamine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions to form derivatives like 2-ethynylbenzyl ethers
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane as solvent, room temperature.
Reduction: Lithium aluminum hydride, ether as solvent, reflux conditions.
Substitution: Sodium hydride, various alkyl halides, DMF (Dimethylformamide) as solvent
Major Products:
Oxidation: 2-Ethynylbenzaldehyde
Reduction: 2-Ethynylbenzylamine
Substitution: 2-Ethynylbenzyl ethers
Mecanismo De Acción
The mechanism of action of (2-ethynylphenyl)methanol involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of aldehydes or ketones. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of amines or alcohols. The ethynyl group plays a crucial role in these reactions by providing a site for chemical modifications .
Comparación Con Compuestos Similares
- 4-Ethynylbenzyl alcohol
- 2-Ethynylbenzaldehyde
- 2-(Bromomethyl)benzyl alcohol
- Methyl 4-ethynylbenzoate
- 4-Ethynylbenzoic acid .
Comparison: (2-ethynylphenyl)methanol is unique due to its specific structural features, such as the position of the ethynyl group on the benzyl alcohol moiety. This structural uniqueness imparts distinct reactivity and properties compared to its analogs. For instance, 4-Ethynylbenzyl alcohol, with the ethynyl group at a different position, exhibits different reactivity patterns and applications .
Propiedades
IUPAC Name |
(2-ethynylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6,10H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCWIJQOZHADEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451579 | |
| Record name | 2-Ethynylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10602-08-1 | |
| Record name | 2-Ethynylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethynyl-2-hydroxymethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-ethynylbenzyl alcohol lend itself to polymerization reactions?
A: 2-Ethynylbenzyl alcohol possesses a terminal alkyne group, a structural feature that allows it to undergo polymerization using transition metal catalysts. [] This polymerization process yields poly(2-ethynylbenzyl alcohol) [poly(EBA)], a conjugated polymer. []
Q2: What are the characteristics of poly(2-ethynylbenzyl alcohol) [poly(EBA)]?
A: Poly(EBA) exhibits a conjugated polymer backbone with pendant hydroxy groups. [] Its photoluminescence peaks at 525 nm, corresponding to a photon energy of 2.36 eV and a band gap of 2.38 eV. [] Electrochemically, poly(EBA) displays irreversible redox behavior, suggesting a diffusion-controlled process. []
Q3: Does 2-ethynylbenzyl alcohol participate in any other notable reactions?
A: 2-Ethynylbenzyl alcohol reacts with sulfonyl azides in the presence of a copper(I) catalyst to yield 4-diazoisochroman-3-imines. [, ] This reaction highlights the versatility of 2-ethynylbenzyl alcohol as a building block in organic synthesis, leading to valuable heterocyclic compounds. [, ]
Q4: Are there any structural features in catalysts that enhance the cyclization of 2-ethynylbenzyl alcohol?
A: Research shows that ruthenium complexes containing bis-phosphine ligands with strategically positioned pendent tertiary amines in the second coordination sphere exhibit superior catalytic activity in cyclizing 2-ethynylbenzyl alcohol. [] The proximity of the pendent amine to the metal active site plays a crucial role in enhancing catalyst performance. [] While the pendent amine's basicity is important, exceeding a certain threshold, where the amine is more basic than the substrate, appears to be sufficient for high catalytic activity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B87864.png)

![Purine, 6-[(3-methyl-2-butenyl)thio]-](/img/structure/B87877.png)







